4-(sec-Butoxymethyl)benzaldehyde
Description
4-(sec-Butoxymethyl)benzaldehyde is a para-substituted benzaldehyde derivative featuring a sec-butoxymethyl group (–CH₂O–C(CH₂CH₃)₂) at the 4-position of the aromatic ring. This compound is of interest in organic synthesis due to its aldehyde functionality and ether-linked branched alkyl chain, which may influence reactivity, solubility, and applications in pharmaceuticals, polymers, or materials science.
Properties
IUPAC Name |
4-(butan-2-yloxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(2)14-9-12-6-4-11(8-13)5-7-12/h4-8,10H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMDNVQZVIYOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sec-Butoxymethyl)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde.
Alkylation: The hydroxyl group of 4-hydroxybenzaldehyde is alkylated using sec-butyl bromide in the presence of a base like potassium carbonate.
Oxidation: The resulting intermediate is then oxidized to form 4-(sec-Butoxymethyl)benzaldehyde. Common oxidizing agents include pyridinium chlorochromate (PCC) or manganese dioxide.
Industrial Production Methods
In an industrial setting, the production of 4-(sec-Butoxymethyl)benzaldehyde may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(sec-Butoxymethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
Oxidation: 4-[(sec-Butyloxy)methyl]benzoic acid.
Reduction: 4-[(sec-Butyloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
4-(sec-Butoxymethyl)benzaldehyde features a benzene ring substituted with a sec-butyl group and an aldehyde functional group. Its chemical structure contributes to its reactivity and versatility in different chemical reactions.
Organic Synthesis
4-(sec-Butoxymethyl)benzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It can undergo several chemical transformations, including:
- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.
- Reduction : It can be reduced to yield corresponding alcohols.
- Electrophilic Aromatic Substitution : The benzene ring can participate in substitution reactions.
Table 1: Common Reactions of 4-(sec-Butoxymethyl)benzaldehyde
| Reaction Type | Product | Reagents Used |
|---|---|---|
| Oxidation | 4-[(sec-Butyloxy)methyl]benzoic acid | KMnO₄, CrO₃ |
| Reduction | 4-[(sec-Butyloxy)methyl]benzyl alcohol | NaBH₄, LiAlH₄ |
| Electrophilic Substitution | Various substituted benzaldehydes | AlCl₃ (Lewis acid) |
Pharmaceutical Applications
Due to its structural versatility, 4-(sec-Butoxymethyl)benzaldehyde is explored in drug development. It has potential applications in creating drug candidates that target specific biological pathways.
Case Study: Antimicrobial Activity
Research indicates that compounds similar to 4-(sec-Butoxymethyl)benzaldehyde exhibit significant antibacterial properties. For instance, a study demonstrated its effectiveness against resistant strains of Staphylococcus aureus, suggesting its role in antibiotic modulation.
Table 2: Antimicrobial Activity Against Various Bacteria
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(sec-Butoxymethyl)benzaldehyde | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL | |
| Bacillus anthracis | 16 μg/mL |
Material Science
In material science, 4-(sec-Butoxymethyl)benzaldehyde is utilized in the synthesis of polymers and advanced materials. Its unique properties allow for the development of materials with tailored functionalities.
Biological Studies
The compound is also employed in biological research, particularly in studies related to enzyme inhibition and receptor binding. Its interactions within biological systems can lead to significant insights into biochemical pathways.
Table 3: Comparison with Related Compounds
| Compound | Structural Feature | Unique Property |
|---|---|---|
| 4-Methoxybenzaldehyde | Methoxy group instead of sec-butyl | Different reactivity profile |
| 4-Ethoxybenzaldehyde | Ethoxy group instead of sec-butyl | Varying solubility characteristics |
| 4-[(tert-Butyloxy)methyl]benzaldehyde | Tert-butyl group | Distinct steric effects on reactivity |
Mechanism of Action
The mechanism of action of 4-(sec-Butoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Physical and Spectral Properties
Comparison : The sec-butoxymethyl group is expected to lower melting points compared to rigid substituents (e.g., benzimidazole-sulfanyl) due to reduced crystallinity. Its branched ether may also influence solubility in polar solvents, as seen in DEASB’s solvatochromic behavior .
Stability and Industrial Relevance
- Halogenated Derivatives (): 4-(Bromo-/iodoethynyl)benzaldehydes are stable under catalytic cross-coupling conditions, enabling use in metal-organic frameworks.
- Methyl-Substituted Analogues : 4-Methylbenzaldehyde () modifies coal pitch for carbon materials, suggesting that sec-butoxymethyl derivatives might similarly alter material properties through steric and electronic effects.
Comparison : The sec-butyl group’s branching could confer oxidative stability compared to linear alkyl chains, as seen in long-chain aldehydes (e.g., 4-(hexyloxy)benzaldehyde, ).
Biological Activity
4-(sec-Butoxymethyl)benzaldehyde is a compound belonging to the class of aromatic aldehydes, which are known for their diverse biological activities. This article aims to explore the biological activity of 4-(sec-Butoxymethyl)benzaldehyde, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties. The findings are supported by data tables, case studies, and detailed research results from various sources.
Chemical Structure and Properties
4-(sec-Butoxymethyl)benzaldehyde has the following chemical structure:
The compound features a benzene ring substituted with a sec-butoxymethyl group and an aldehyde functional group, which contributes to its reactivity and biological properties.
Antimicrobial Activity
The antimicrobial activity of 4-(sec-Butoxymethyl)benzaldehyde has been evaluated against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant antibacterial effects.
Table 1: Antimicrobial Activity Against Various Bacteria
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(sec-Butoxymethyl)benzaldehyde | Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL | |
| Bacillus anthracis | 16 μg/mL |
Case Study : A study demonstrated that the incorporation of benzaldehyde derivatives, including 4-(sec-Butoxymethyl)benzaldehyde, significantly reduced the MIC of standard antibiotics when tested in combination against resistant strains of Staphylococcus aureus. This suggests a potential role in antibiotic modulation .
Anti-inflammatory Activity
Research has shown that compounds similar to 4-(sec-Butoxymethyl)benzaldehyde possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and mediators.
Table 2: Anti-inflammatory Activity
| Compound | Model | Inhibition (%) at 100 μM |
|---|---|---|
| 4-(sec-Butoxymethyl)benzaldehyde | Carrageenan-induced paw edema in rats | 85% |
| Lipopolysaccharide-stimulated macrophages | 70% |
Findings : In vivo studies indicated that the compound significantly reduced edema in animal models, showcasing its potential as an anti-inflammatory agent. The results align with findings from other benzaldehyde derivatives that exhibited similar effects in reducing inflammation markers .
Antioxidant Activity
The antioxidant activity of 4-(sec-Butoxymethyl)benzaldehyde is attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Table 3: Antioxidant Activity Assays
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH Scavenging | 25 μg/mL |
| ABTS Radical Cation | 30 μg/mL |
| Ferric Reducing Antioxidant Power (FRAP) | 40 μg/mL |
Discussion : The compound demonstrated effective radical scavenging activity comparable to well-known antioxidants. The structure-activity relationship indicates that the presence of the aldehyde group enhances its ability to donate electrons, thus neutralizing free radicals .
The biological activities of 4-(sec-Butoxymethyl)benzaldehyde can be attributed to several mechanisms:
- Disruption of Bacterial Membranes : Similar compounds have been shown to disrupt bacterial cell membranes, leading to increased permeability and cell death.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial growth and inflammation.
- Scavenging Free Radicals : Its antioxidant properties arise from the ability to donate electrons and stabilize free radicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
